Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 3-position and a 4-chlorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with 1H-pyrazole-3-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate: A similar compound with a methyl group at the 3-position.
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: Another compound with a 4-chlorobenzyl group but different core structure.
Uniqueness
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
DNKGLPZDQQFURM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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